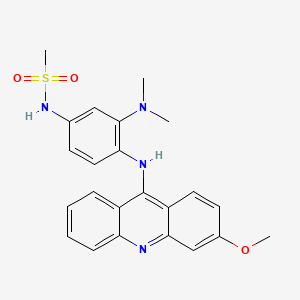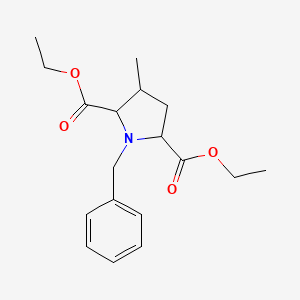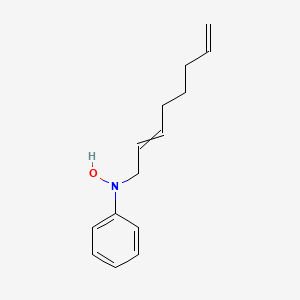
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent attached to the nitrogen atom of the aniline ring. Aniline derivatives are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline typically involves the reaction of aniline with an appropriate octa-2,7-dien-1-yl precursor under specific conditions. One common method is the reaction of aniline with octa-2,7-dien-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxo-N-(octa-2,7-dien-1-yl)aniline.
Reduction: Formation of N-amino-N-(octa-2,7-dien-1-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy group and the aniline ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline: Characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent.
N-Hydroxy-N-(octa-2,7-dien-1-yl)benzamide: Similar structure but with a benzamide group instead of an aniline ring.
N-Hydroxy-N-(octa-2,7-dien-1-yl)phenylamine: Similar structure but with a phenylamine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity, while the octa-2,7-dien-1-yl substituent provides additional steric and electronic effects, making it a valuable compound for various applications.
Propiedades
Número CAS |
112165-14-7 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
N-octa-2,7-dienyl-N-phenylhydroxylamine |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-5-6-10-13-15(16)14-11-8-7-9-12-14/h2,6-12,16H,1,3-5,13H2 |
Clave InChI |
GERISALHROPPPC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC=CCN(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)

![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
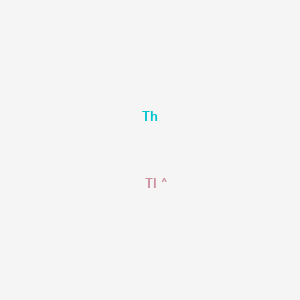
![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)

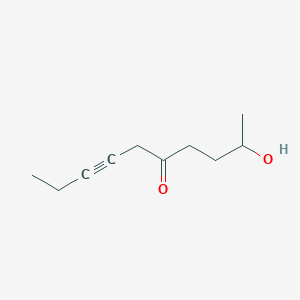
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
